molecular formula C8H6Br2F2 B6307634 (1,2-Dibromo-2,2-difluoroethyl)benzene CAS No. 384-63-4

(1,2-Dibromo-2,2-difluoroethyl)benzene

Cat. No.: B6307634
CAS No.: 384-63-4
M. Wt: 299.94 g/mol
InChI Key: BHSTYDOXFKKOHM-UHFFFAOYSA-N
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Description

“(1,2-Dibromo-2,2-difluoroethyl)benzene” is a chemical compound with the molecular formula C8H6Br2F2 . It is related to other compounds such as “1-bromo-3-(2,2,2-trifluoroethoxy)benzene” and “1-bromo-3-(2,2-difluoroethyl)benzene” which have similar structures .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula, C8H6Br2F2. This indicates that the molecule consists of a benzene ring with a 2,2-difluoroethyl group and two bromine atoms attached .

Scientific Research Applications

Air Quality Monitoring

A method for determining benzene and trace concentrations of 1,2-dibromoethane and 1,2-dichloroethane in ambient air was developed. This involves gas chromatography-mass spectrometry and selected ion monitoring. The technique can extend sampling periods from 10 minutes to several hours, allowing for effective air quality monitoring in various environments like streets, garages, and inside buildings (Jonsson & Berg, 1980).

Organic Synthesis

N,N′-Dibromo-N,N′-1,2-ethanediylbis (benzene sulfonamide), related to the chemical structure , has been used as a novel N-Bromo reagent in the trimethylsilylation of alcohols and phenols under both solution and solvent-free conditions. This demonstrates its utility in the field of organic synthesis (Khazaei, Rostami, Rahmati, & Mahboubifar, 2007).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, structurally similar to the query compound, has been used as a starting material for organometallic synthesis. This highlights the potential of such compounds in the preparation of complex organometallic structures (Porwisiak & Schlosser, 1996).

Electrosynthesis

The electrosynthetic applications of related dibromo compounds are evident in the synthesis of ethynylferrocene compounds. This process involves palladium-catalyzed cross-coupling reactions, indicating the utility of dibromo compounds in electrochemical applications (Fink et al., 1997).

Safety and Hazards

The safety data sheet for a related compound, “1,2-Dibromo-1,2-diphenylethane”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s reasonable to assume that “(1,2-Dibromo-2,2-difluoroethyl)benzene” may have similar hazards due to the presence of bromine and fluorine atoms, but specific safety data for this compound was not found in the sources I accessed.

Mechanism of Action

Mode of Action

Brominated compounds like this often act through electrophilic aromatic substitution reactions . In these reactions, the bromine atoms in the compound can form a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Properties

IUPAC Name

(1,2-dibromo-2,2-difluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSTYDOXFKKOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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